molecular formula C12H15ClO B1613243 3'-Chloro-2,2-dimethylbutyrophenone CAS No. 898765-40-7

3'-Chloro-2,2-dimethylbutyrophenone

Cat. No.: B1613243
CAS No.: 898765-40-7
M. Wt: 210.7 g/mol
InChI Key: PISXPNAHSIOGMS-UHFFFAOYSA-N
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Description

3’-Chloro-2,2-dimethylbutyrophenone: is an organic compound with the molecular formula C12H15ClO . It is a derivative of butyrophenone, characterized by the presence of a chlorine atom at the 3’ position and two methyl groups at the 2,2 positions on the butyrophenone backbone. This compound is of interest in various chemical and industrial applications due to its unique structural properties.

Scientific Research Applications

Chemistry: 3’-Chloro-2,2-dimethylbutyrophenone is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is utilized in various chemical reactions to study reaction mechanisms and pathways.

Biology and Medicine: In biological research, this compound is used to study the effects of chlorinated phenones on biological systems. It is also investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: In the industrial sector, 3’-Chloro-2,2-dimethylbutyrophenone is used in the production of specialty chemicals, agrochemicals, and materials science. Its unique structural properties make it valuable in the development of new materials and chemical products.

Safety and Hazards

The safety and hazards associated with 3’-Chloro-2,2-dimethylbutyrophenone are not specified in the search results. For this information, it is recommended to refer to the compound’s MSDS .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-2,2-dimethylbutyrophenone typically involves the chlorination of 2,2-dimethylbutyrophenone. One common method is the Friedel-Crafts acylation reaction, where 2,2-dimethylbutyrophenone is reacted with thionyl chloride (SOCl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate.

Industrial Production Methods: Industrial production of 3’-Chloro-2,2-dimethylbutyrophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 3’-Chloro-2,2-dimethylbutyrophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of a suitable catalyst. For example, nucleophilic substitution with sodium methoxide (NaOCH3) can yield methoxy derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.

    Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt), polar aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Methoxy or ethoxy derivatives.

Mechanism of Action

The mechanism of action of 3’-Chloro-2,2-dimethylbutyrophenone involves its interaction with various molecular targets. The chlorine atom and the ketone group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the chlorine atom is replaced by nucleophiles. In reduction reactions, the ketone group is reduced to an alcohol, altering the compound’s chemical properties.

Comparison with Similar Compounds

  • 3-Chloro-2-methylbutyrophenone
  • 4-Chloro-2,2-dimethylbutyrophenone
  • 2,2-Dimethylbutyrophenone

Comparison: 3’-Chloro-2,2-dimethylbutyrophenone is unique due to the specific positioning of the chlorine atom and the two methyl groups. This structural arrangement influences its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different chemical behaviors and applications, making it a valuable compound for specific research and industrial purposes.

Properties

IUPAC Name

1-(3-chlorophenyl)-2,2-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c1-4-12(2,3)11(14)9-6-5-7-10(13)8-9/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISXPNAHSIOGMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642432
Record name 1-(3-Chlorophenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-40-7
Record name 1-(3-Chlorophenyl)-2,2-dimethyl-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898765-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chlorophenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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